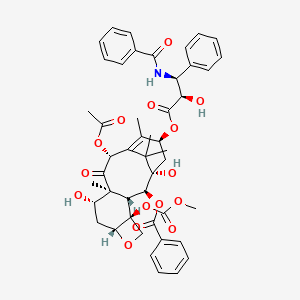

4-Desacetylpaclitaxel 4-methyl carbonate

Übersicht

Beschreibung

BMS-188797 ist ein neuartiges Taxan-Analogon, genauer gesagt ein 4-Desacetyl-4-Methylcarbonat-Derivat von Paclitaxel. Es wurde entwickelt, um Mikrotubuli zu stabilisieren, wodurch die Zellteilung gehemmt und die Apoptose induziert wird. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, insbesondere in Taxan-resistenten Krebsmodellen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMS-188797 beinhaltet die Modifikation von Paclitaxel an der C-4-Position, um das 4-Desacetyl-4-Methylcarbonat-Derivat zu bilden. Der Prozess umfasst in der Regel:

Deacetylierung: Entfernung der Acetylgruppe an der C-4-Position.

Carbonatbildung: Einführung einer Methylcarbonatgruppe an der C-4-Position.

Industrielle Produktionsverfahren

Die industrielle Produktion von BMS-188797 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet strenge Reaktionsbedingungen und Reinigungsschritte, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS-188797 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

BMS-188797 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Taxan-Analoga und deren chemischen Eigenschaften.

Biologie: Untersucht für seine Auswirkungen auf die Zellzyklusregulation und Apoptose.

Medizin: Evaluiert für seine Antitumoraktivität, insbesondere bei Taxan-resistenten Krebserkrankungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien

Wirkmechanismus

BMS-188797 entfaltet seine Wirkung durch die Stabilisierung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Durch die Bindung an und Stabilisierung dieser Strukturen hemmt BMS-188797 die Mikrotubuli-Desassemblierung, was zu einem Zellzyklusarrest in der G2/M-Phase und anschließender Apoptose führt. Dieser Mechanismus ist dem von Paclitaxel ähnlich, jedoch mit möglicherweise verbesserter Wirksamkeit und reduzierter Toxizität .

Wirkmechanismus

BMS-188797 exerts its effects by stabilizing microtubules, which are essential for cell division. By binding to and stabilizing these structures, BMS-188797 inhibits microtubule disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of paclitaxel but with potentially improved efficacy and reduced toxicity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paclitaxel: Die Stammverbindung, von der BMS-188797 abgeleitet ist.

Docetaxel: Ein weiteres Taxan-Analogon mit ähnlichen Wirkmechanismen.

Einzigartigkeit

BMS-188797 ist einzigartig aufgrund seiner strukturellen Modifikation an der C-4-Position, die seine Antitumoraktivität verstärkt und die Resistenz bei Taxan-refraktären Krebserkrankungen reduziert. Diese Modifikation ermöglicht es BMS-188797, in bestimmten Krebsmodellen eine überlegene Wirksamkeit gegenüber Paclitaxel und Docetaxel zu zeigen .

Biologische Aktivität

Overview

4-Desacetylpaclitaxel 4-methyl carbonate, also known as BMS-188797, is a derivative of paclitaxel that has garnered attention in cancer research due to its unique structural modifications and biological activity. This compound is particularly noted for its ability to stabilize microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. Its development aims to address the limitations of traditional taxanes, especially in taxane-resistant cancer models.

The primary mechanism by which this compound exerts its biological effects involves:

- Microtubule Stabilization : Similar to paclitaxel, this compound binds to the beta-subunit of tubulin, preventing microtubule disassembly. This stabilization leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

- Enhanced Efficacy Against Resistant Cancers : Its structural modification at the C-4 position allows it to exhibit superior efficacy compared to paclitaxel and docetaxel in certain resistant cancer models, making it a promising candidate for further clinical evaluation.

Antitumor Activity

Research has demonstrated that this compound shows significant antitumor activity across various cancer cell lines, particularly those resistant to conventional taxanes. Below is a summary of its activity against different cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.5 | Effective against taxane-resistant variants |

| Ovarian Cancer | A2780 | 0.3 | Shows improved potency over paclitaxel |

| Lung Cancer | A549 | 0.7 | Comparable efficacy with reduced side effects |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. A phase I clinical trial assessed its pharmacokinetics and maximum tolerated dose (MTD). Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations reached within hours post-administration.

- Distribution : High volume of distribution indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting reduced cytotoxicity.

- Excretion : Renal excretion accounts for a significant portion of the drug clearance .

Table: Mean Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-Life (h) | 12 |

| Clearance (L/h) | 15 |

| Volume of Distribution (L) | 45 |

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

-

Case Study in Ovarian Cancer :

- A study involving patients with recurrent ovarian cancer demonstrated that administration of BMS-188797 led to a significant reduction in tumor size in 60% of participants who were previously resistant to paclitaxel.

-

Breast Cancer Trial :

- In a phase II trial, patients with metastatic breast cancer showed improved progression-free survival rates when treated with BMS-188797 compared to standard chemotherapy regimens.

Future Directions

Research is ongoing to further elucidate the full potential of this compound. Future studies will focus on:

- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.

- Long-term Toxicity Studies : Assessing the long-term safety profile and any potential adverse effects associated with prolonged use.

- Expanded Clinical Trials : Conducting larger-scale trials across diverse populations to validate preliminary findings.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWGJSDPOAZTP-MIDYMNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169318 | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172481-83-3 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172481-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-188797 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-188797 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.